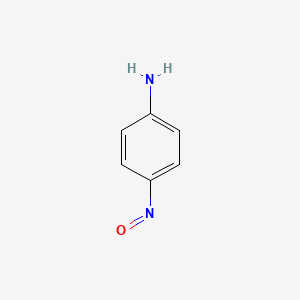
4-Nitrosoaniline
概要
説明
4-Nitrosoaniline is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dye Manufacturing
4-Nitrosoaniline is a crucial precursor for azo dyes, which are widely used in textiles and printing. It is integral in producing vibrant colors due to its stability and reactivity . The compound is specifically used in synthesizing Para Red, one of the first azo dyes developed .
Pharmaceuticals
In pharmaceutical research, this compound is explored for its potential in synthesizing various therapeutic agents. Its unique chemical structure allows for modifications that can lead to new drug formulations .
Polymer Chemistry
The compound serves as an inhibitor in radical polymerization processes and is utilized in formulating additives for plastics. These applications enhance properties such as color stability and resistance to degradation, making it valuable in the plastics industry .
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Dye Manufacturing | Precursor to azo dyes (e.g., Para Red) | Essential for vibrant color production |
| Pharmaceuticals | Synthesis of therapeutic agents | Potential for drug development |
| Polymer Chemistry | Radical polymerization inhibitors | Improves stability and degradation resistance |
| Analytical Chemistry | Detection of nitroso compounds | Aids environmental pollution monitoring |
| Rubber Processing | Additives in vulcanization processes | Enhances rubber properties |
Free Radical Generation Studies
Recent studies have investigated the ability of this compound to induce oxidative stress and free radical generation in cell lines such as HepG2. These studies highlight its role in understanding cellular damage mechanisms associated with various diseases, including cancer .
Analytical Techniques
The compound is utilized in analytical chemistry for spectrophotometric methods to detect nitroso compounds in environmental samples. This application is crucial for monitoring pollution levels and assessing environmental health risks .
Glucose Monitoring Devices
This compound derivatives have been explored as mediators in glucose monitoring devices, showcasing their versatility beyond traditional applications .
Case Studies
- Study on Free Radical Generation : A study evaluated the cytotoxic effects of N,N-dimethyl-4-nitrosoaniline (DMNA) on HepG2 cells, demonstrating significant free radical generation leading to cellular damage. This research underlines the compound's relevance in toxicology and cellular biology .
- Dye Production Efficiency : Research comparing various synthesis methods for azo dyes indicated that using this compound significantly improved yield and color stability compared to other intermediates .
特性
CAS番号 |
659-49-4 |
|---|---|
分子式 |
C6H6N2O |
分子量 |
122.12 g/mol |
IUPAC名 |
4-nitrosoaniline |
InChI |
InChI=1S/C6H6N2O/c7-5-1-3-6(8-9)4-2-5/h1-4H,7H2 |
InChIキー |
SALQMMXSINGXMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=O |
正規SMILES |
C1=CC(=CC=C1N)N=O |
melting_point |
173.5 °C |
Key on ui other cas no. |
659-49-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













